2-(25-Difluorophenyl)propan-2-amine hydrochloride
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Overview
Description
2-(2,5-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.06 g/mol . It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with nitroethane to form 2,5-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2,5-difluorophenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms substituted amines or other derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)propan-2-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)propan-2-amine hydrochloride
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride
Uniqueness
2-(2,5-Difluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct substitution pattern may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C9H12ClF2N |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-9(2,12)7-5-6(10)3-4-8(7)11;/h3-5H,12H2,1-2H3;1H |
InChI Key |
LFRZUWNRLQHSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)F)F)N.Cl |
Origin of Product |
United States |
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